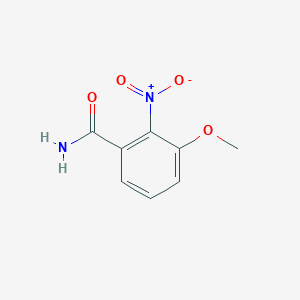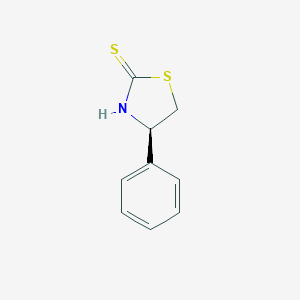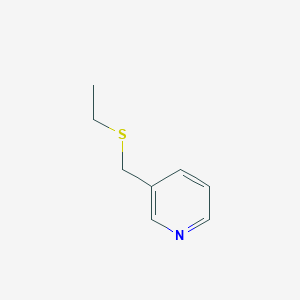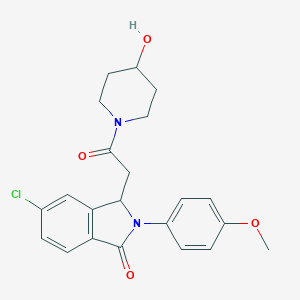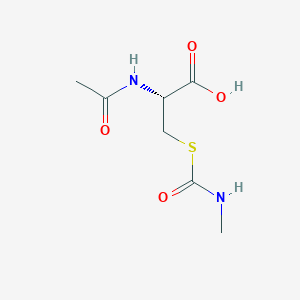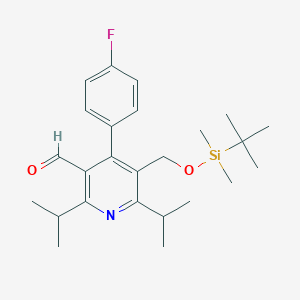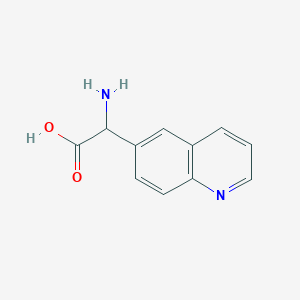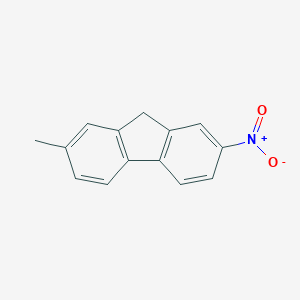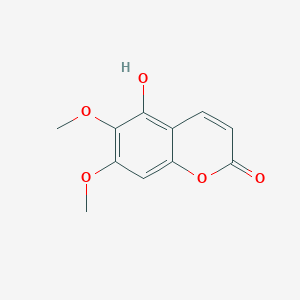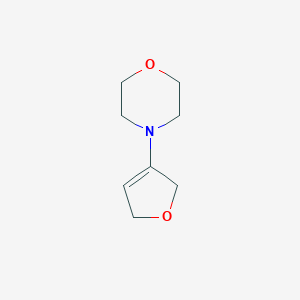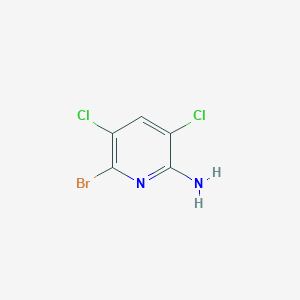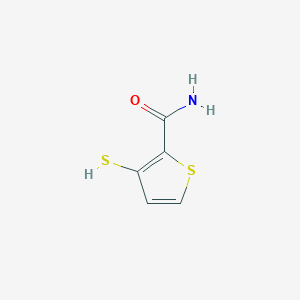
3-Mercaptothiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Mercaptothiophene-2-carboxamide, also known as MTCA, is a sulfur-containing organic compound that has gained significant interest in scientific research due to its unique properties. MTCA is a heterocyclic compound that contains a thieno[2,3-b]thiophene ring system and a carboxamide functional group. This compound has been synthesized using various methods and has been studied for its potential applications in different fields of science.
Wissenschaftliche Forschungsanwendungen
3-Mercaptothiophene-2-carboxamide has been studied for its potential applications in different fields of science. In chemistry, 3-Mercaptothiophene-2-carboxamide has been used as a building block for the synthesis of other compounds, including heterocyclic compounds and peptides. In biochemistry, 3-Mercaptothiophene-2-carboxamide has been studied for its potential as a chelating agent for metal ions. 3-Mercaptothiophene-2-carboxamide has also been investigated for its potential use as an antioxidant and anti-inflammatory agent.
Wirkmechanismus
The mechanism of action of 3-Mercaptothiophene-2-carboxamide is not fully understood. However, it has been suggested that 3-Mercaptothiophene-2-carboxamide may act as a potent antioxidant by scavenging free radicals and preventing oxidative damage to cells. 3-Mercaptothiophene-2-carboxamide has also been shown to inhibit the production of pro-inflammatory cytokines, suggesting that it may have anti-inflammatory properties.
Biochemical and Physiological Effects
3-Mercaptothiophene-2-carboxamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 3-Mercaptothiophene-2-carboxamide can protect cells from oxidative stress and reduce inflammation. 3-Mercaptothiophene-2-carboxamide has also been shown to inhibit the growth of cancer cells, suggesting that it may have potential as an anticancer agent. In vivo studies have demonstrated that 3-Mercaptothiophene-2-carboxamide can reduce oxidative damage in animal models of inflammation and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
3-Mercaptothiophene-2-carboxamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized using various methods. 3-Mercaptothiophene-2-carboxamide is also relatively inexpensive, making it an attractive option for researchers on a budget. However, one limitation of 3-Mercaptothiophene-2-carboxamide is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 3-Mercaptothiophene-2-carboxamide. One area of research is the development of new synthesis methods for 3-Mercaptothiophene-2-carboxamide and related compounds. Another area of research is the investigation of the mechanism of action of 3-Mercaptothiophene-2-carboxamide and its potential as an antioxidant and anti-inflammatory agent. Additionally, further studies are needed to determine the efficacy of 3-Mercaptothiophene-2-carboxamide as an anticancer agent and its potential for use in clinical settings.
Conclusion
In conclusion, 3-Mercaptothiophene-2-carboxamide is a sulfur-containing organic compound that has gained significant interest in scientific research due to its unique properties. 3-Mercaptothiophene-2-carboxamide can be synthesized using various methods and has been studied for its potential applications in different fields of science. 3-Mercaptothiophene-2-carboxamide has several biochemical and physiological effects, including antioxidant and anti-inflammatory properties. While 3-Mercaptothiophene-2-carboxamide has several advantages for use in lab experiments, its mechanism of action is not fully understood. Further research is needed to fully understand the potential of 3-Mercaptothiophene-2-carboxamide for use in different fields of science.
Synthesemethoden
3-Mercaptothiophene-2-carboxamide can be synthesized using various methods, including the reaction of 2-chlorothiophene with sodium thioacetate and ammonium carbonate, or the reaction of 2-chlorothiophene with thiourea and potassium hydroxide. Another common method for synthesizing 3-Mercaptothiophene-2-carboxamide involves the reaction of 2-chlorothiophene with thiourea and sodium hydroxide. The resulting product is then treated with acetic anhydride to yield 3-Mercaptothiophene-2-carboxamide.
Eigenschaften
CAS-Nummer |
104728-24-7 |
|---|---|
Produktname |
3-Mercaptothiophene-2-carboxamide |
Molekularformel |
C5H5NOS2 |
Molekulargewicht |
159.2 g/mol |
IUPAC-Name |
3-sulfanylthiophene-2-carboxamide |
InChI |
InChI=1S/C5H5NOS2/c6-5(7)4-3(8)1-2-9-4/h1-2,8H,(H2,6,7) |
InChI-Schlüssel |
TUAZXBJJRHSKFO-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1S)C(=O)N |
Kanonische SMILES |
C1=CSC(=C1S)C(=O)N |
Synonyme |
2-Thiophenecarboxamide,3-mercapto-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



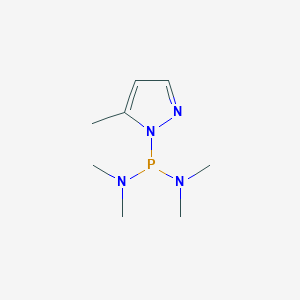
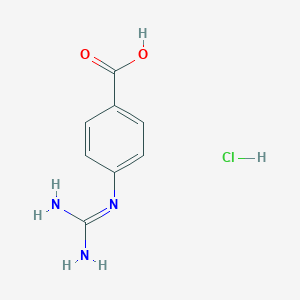
![(2S,3aS,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride](/img/structure/B19151.png)
